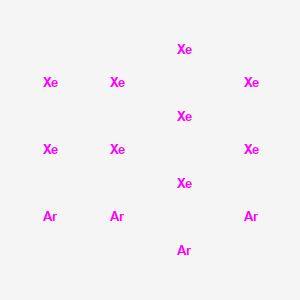
Argon;xenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argon and xenon are noble gases, elements that are typically unreactive due to their full valence electron shells. under specific conditions, these gases can form compounds. One such compound is the argon-xenon compound, which has the chemical formula ArXe. This compound is notable for its unique properties and the conditions under which it can be synthesized.
Vorbereitungsmethoden
The preparation of argon-xenon compounds typically involves high-pressure conditions. One method involves the use of gas hydrate technology, where argon and xenon gases are combined under controlled conditions to form a stable compound. This process often requires a stainless steel equilibrium cell and precise temperature and pressure control . Another method involves cryogenic distillation, which is energy-intensive but effective in separating and purifying noble gases .
Analyse Chemischer Reaktionen
Argon-xenon compounds are relatively inert, but they can undergo certain types of reactions under specific conditions. These reactions include:
Oxidation and Reduction: While argon and xenon are generally unreactive, xenon can form compounds with highly electronegative elements like fluorine and oxygen.
Substitution: Xenon can participate in substitution reactions, particularly with fluorine to form various xenon fluorides.
Common Reagents and Conditions: Reactions involving xenon often require the presence of strong oxidizing agents like platinum hexafluoride and conditions such as high pressure or the presence of a catalyst.
Major Products: The major products of these reactions include xenon fluorides (XeF2, XeF4, XeF6) and oxides (XeO3, XeO4).
Wissenschaftliche Forschungsanwendungen
Argon-xenon compounds have several scientific research applications:
Wirkmechanismus
The mechanism of action for argon-xenon compounds involves the interaction of their closed-shell electron configurations under high-pressure conditions. This interaction leads to the formation of van der Waals bonds, which are relatively weak but sufficient to stabilize the compound . The molecular targets and pathways involved are primarily related to the physical conditions that enable these interactions, such as pressure and temperature .
Vergleich Mit ähnlichen Verbindungen
Argon-xenon compounds can be compared with other noble gas compounds, such as those involving krypton and radon. Similar compounds include:
Eigenschaften
CAS-Nummer |
220152-40-9 |
|---|---|
Molekularformel |
Ar4Xe9 |
Molekulargewicht |
1341 g/mol |
IUPAC-Name |
argon;xenon |
InChI |
InChI=1S/4Ar.9Xe |
InChI-Schlüssel |
LRECLMNZGWXHHM-UHFFFAOYSA-N |
Kanonische SMILES |
[Ar].[Ar].[Ar].[Ar].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


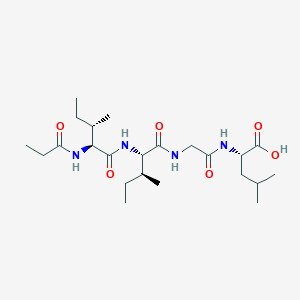
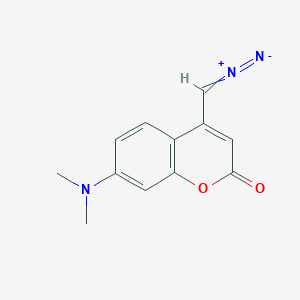
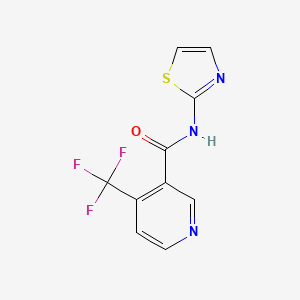
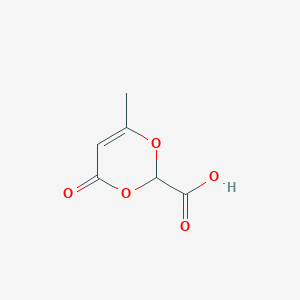
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)
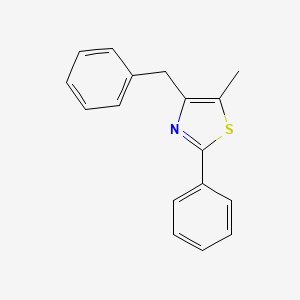
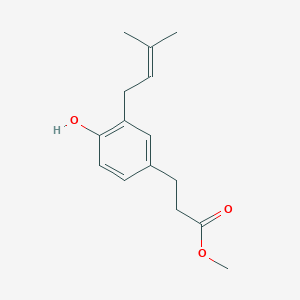
![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)

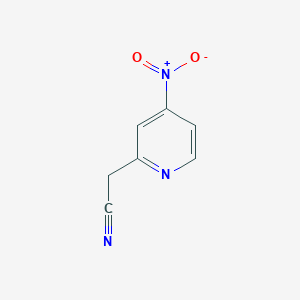
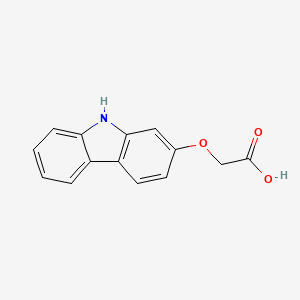
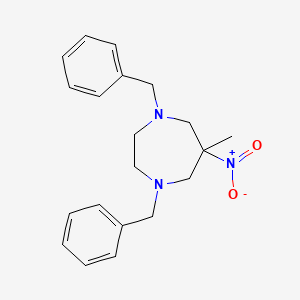

![Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester](/img/structure/B14236462.png)
